2-Benzyl-3-methoxy-2H-indazole
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Overview
Description
2-Benzyl-3-methoxy-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group attached to the nitrogen atom at position 2 and a methoxy group attached to the carbon atom at position 3 of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methoxy-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methoxy-2H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols .
Scientific Research Applications
2-Benzyl-3-methoxy-2H-indazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methoxy-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclo-oxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with DNA or proteins, disrupting cellular processes and exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
- 1-Methyl-1H-indazole-4-acetic acid
Uniqueness
2-Benzyl-3-methoxy-2H-indazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other indazole derivatives, it exhibits a unique combination of anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
842168-57-4 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-benzyl-3-methoxyindazole |
InChI |
InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)16-17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
HQHGEAXWVMQKEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=CC2=NN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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